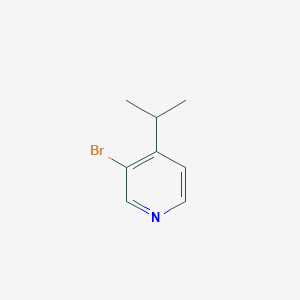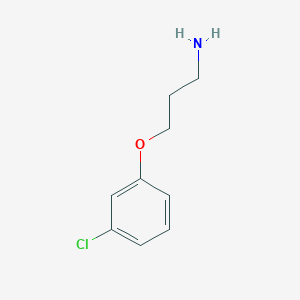
3-(3-Chlorophenoxy)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenoxy)propylamine is a chemical compound that has been the subject of various scientific studies. It is notable for its involvement in chemical reactions and its potential applications in different fields.
Synthesis Analysis
- Cp*RhCl2-catalyzed ortho-C-H bond amination : A study by Ka-Ho Ng et al. (2013) details a Rh(III)-catalyzed aromatic C-H amination using primary N-chloroalkylamines, which could potentially be applied to synthesize derivatives of 3-(3-Chlorophenoxy)propylamine.
Molecular Structure Analysis
- Crystallographic studies : A study by Jianchao Liu et al. (2005) discusses the crystallographic structure of a compound similar to 3-(3-Chlorophenoxy)propylamine, providing insights into its potential molecular conformation.
Chemical Reactions and Properties
- Photocatalytic electron-transfer oxidation : Research by K. Ohkubo et al. (2006) demonstrates photocatalytic reactions involving compounds related to 3-(3-Chlorophenoxy)propylamine, indicating its reactivity under certain conditions.
Physical Properties Analysis
- Solubility and electrochromic properties : A study by M. T. Nguyen et al. (1992) on a polymer similar to 3-(3-Chlorophenoxy)propylamine reveals its solubility in organic solvents and electrochromic behavior, which might be reflective of the physical properties of 3-(3-Chlorophenoxy)propylamine.
Chemical Properties Analysis
- Reactivity and formation pathways : Research by M. Altarawneh and B. Dlugogorski (2015) provides insights into the reactivity of compounds structurally related to 3-(3-Chlorophenoxy)propylamine, shedding light on possible chemical properties and reactivity pathways.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
3-(3-Chlorophenoxy)propylamine and its derivatives are involved in various chemical synthesis processes. For example, the synthesis of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine from 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile through reduction, and its subsequent reactions, demonstrate the compound's versatility in creating substances with potential antibacterial and antioxidant properties. These reactions involve interactions with aromatic and heterocyclic aldehydes, leading to the formation of amine oxalates with studied antibacterial and antioxidant activities (Арутюнян et al., 2012).
Photocatalytic and Chemical Transformations
The photocatalytic electron-transfer oxidation processes involving triphenylphosphine and benzylamine with molecular oxygen showcase the use of radical cations and superoxide ion formations in photocatalytic reactions. These processes highlight the compound's role in facilitating efficient photooxidation reactions, leading to the production of various oxidized products (Ohkubo, Nanjo, & Fukuzumi, 2006).
Antifungal and Agricultural Applications
A series of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines have shown significant in vitro and in vivo antifungal activity against a range of plant pathogenic fungi, indicating the potential of these compounds for agricultural applications. These substances exhibit fungicidal properties that could be utilized in the development of new antifungal agents for agriculture (Arnoldi et al., 2007).
Material Science and Surface Modification
The immobilization of pesticides on silica gel surfaces through the reaction with 3-(trimethoxysilyl)propylamine illustrates the compound's utility in material science and surface chemistry. This approach enables the covalent bonding of active molecules onto solid supports, offering potential applications in the controlled release of chemicals and surface modification for various industrial processes (Prado & Airoldi, 2000).
Safety And Hazards
“3-(3-Chlorophenoxy)propylamine” is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Propiedades
IUPAC Name |
3-(3-chlorophenoxy)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,5-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQPDVZJHZMSKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440309 |
Source


|
| Record name | 3-(3-Chlorophenoxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenoxy)propylamine | |
CAS RN |
116753-50-5 |
Source


|
| Record name | 3-(3-Chlorophenoxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

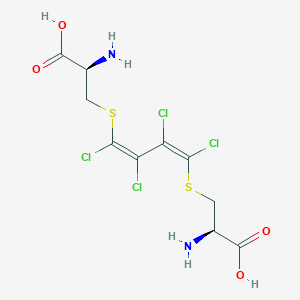
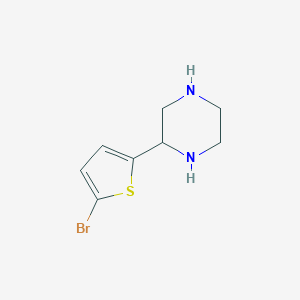
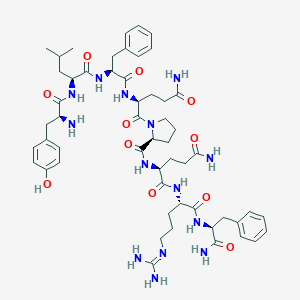
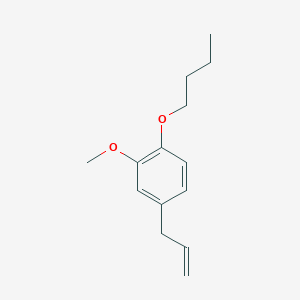

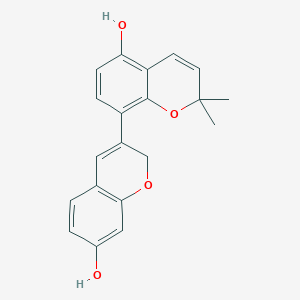
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)

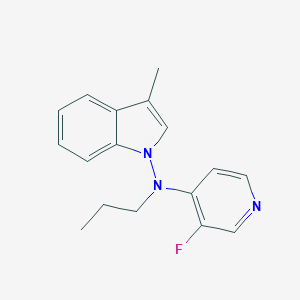
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)

